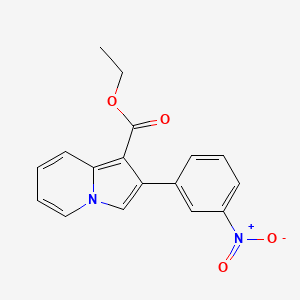

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

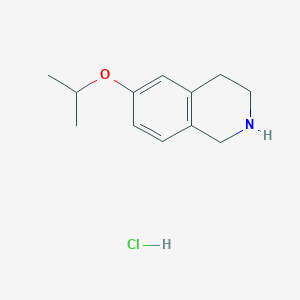

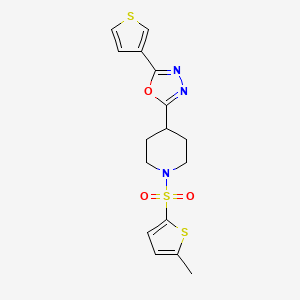

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate is a chemical compound with the CAS Number: 478033-90-8 . It has a molecular weight of 310.31 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular formula of this compound is C17H14N2O4 . The compound contains a total of 39 bonds, including 25 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 3 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 1 aromatic nitro group, 1 Pyrrole, and 1 Pyridine .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 310.3 .Applications De Recherche Scientifique

Synthesis and Derivatives

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its utility in chemical research. For instance, Tominaga et al. (1989) described the synthesis of cycl[3.2.2]azine and benzo[g]cycl[3.2.2]azine derivatives from indolizines, showcasing the versatility of indolizine derivatives in forming complex heterocyclic structures (Tominaga et al., 1989). Similarly, Chandrashekharappa et al. (2018) reported the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates with larvicidal activity, highlighting the potential for developing bioactive compounds from indolizine derivatives (Chandrashekharappa et al., 2018).

Fluorescence and Optical Properties

The fluorescence-based technologies, particularly in biomedical applications, benefit from the development of novel fluorophores. Park et al. (2015) investigated indolizino[3,2-c]quinolines, derived from indolizines, for their unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems (Park et al., 2015).

Analytical Applications

In the analytical domain, Peters et al. (2004) explored the use of 2-nitrophenylhydrazine (2-NPH) for derivatization of carboxylic acids, aldehydes, and ketones, showcasing a method to improve the identification of these compounds in industrial and biological samples (Peters et al., 2004).

Pharmaceutical and Biological Potential

Kakehi et al. (1990) developed a new approach to synthesize thienoindolizine derivatives, expanding the chemical space for potential pharmaceutical applications (Kakehi et al., 1990). Additionally, the study by Jørgensen et al. (2000) on pyrrolo[2,1,5-cd]indolizines, closely related to indolizines, revealed compounds with high affinity for the estrogen receptor, indicating the relevance of indolizine derivatives in drug discovery (Jørgensen et al., 2000).

Sensor Development

The development of sensors also benefits from indolizine derivatives, as demonstrated by Zhu et al. (2012) with a spirooxazine derivative acting as a highly sensitive cyanide sensor (Zhu et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The safety information suggests that it may be harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(20)16-14(11-18-9-4-3-8-15(16)18)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOLBHAYHCRRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)

![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)

![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)

![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)